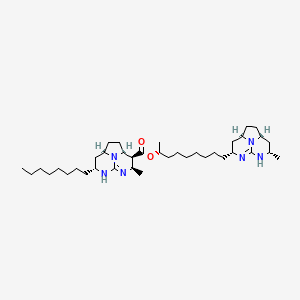

norbatzelladine L

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H66N6O2 |

|---|---|

Molecular Weight |

639.0 g/mol |

IUPAC Name |

[(2R)-9-[(1R,4S,6R,10S)-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-en-6-yl]nonan-2-yl] (1S,4S,5S,6R,10R)-6-methyl-10-octyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate |

InChI |

InChI=1S/C38H66N6O2/c1-5-6-7-8-11-14-18-30-25-33-21-22-34-35(28(4)40-38(42-30)44(33)34)36(45)46-27(3)16-13-10-9-12-15-17-29-24-32-20-19-31-23-26(2)39-37(41-29)43(31)32/h26-35H,5-25H2,1-4H3,(H,39,41)(H,40,42)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-/m0/s1 |

InChI Key |

HGZBYTYKEVODQE-CUTDAANYSA-N |

Isomeric SMILES |

CCCCCCCC[C@@H]1C[C@@H]2CC[C@@H]3N2C(=N[C@@H]([C@@H]3C(=O)O[C@H](C)CCCCCCC[C@@H]4C[C@@H]5CC[C@H]6N5C(=N4)N[C@H](C6)C)C)N1 |

Canonical SMILES |

CCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OC(C)CCCCCCCC4CC5CCC6N5C(=N4)NC(C6)C)C)N1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Isolation of Norbatzelladine L from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the isolation, characterization, and biological activities of norbatzelladine L, a polycyclic guanidine alkaloid derived from marine sponges. The information is compiled to serve as a technical resource for professionals in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a marine natural product belonging to the batzelladine class of alkaloids, which are characterized by complex polycyclic guanidine structures.[1] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities.[1][2] this compound has been isolated from marine sponges of the genus Monanchora and Clathria.[3][4][5] It has demonstrated a range of promising pharmacological effects, including antiviral, antitumor, and antifungal properties, making it a valuable lead compound for further investigation.[3][6]

Source Organisms

This compound has been successfully isolated from several species of marine sponges, including:

These sponges are major producers of bioactive compounds, which they use as a chemical defense mechanism in their sessile marine environment.[9]

Experimental Protocols: Isolation and Purification

The following is a representative methodology for the isolation and purification of this compound, based on standard practices for marine natural product extraction.

3.1 Collection and Preparation of Sponge Material

-

Collection: The sponge material (e.g., Monanchora arbuscula) is collected from its marine habitat.

-

Preparation: Immediately upon collection, the sponge samples are typically frozen to preserve the chemical integrity of the metabolites.

-

Lyophilization and Grinding: The frozen sponge material is lyophilized (freeze-dried) to remove water and then ground into a fine powder to maximize the surface area for solvent extraction.

3.2 Extraction and Fractionation

-

Initial Extraction: The powdered sponge material is exhaustively extracted with a solvent mixture, typically methanol (MeOH) and dichloromethane (CH₂Cl₂), at room temperature.

-

Concentration: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated residue.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A common scheme involves partitioning between n-hexane, ethyl acetate (EtOAc), and water or methanol/water. The bioactive compounds, including this compound, typically concentrate in the more polar fractions (EtOAc and/or MeOH/H₂O).

3.3 Chromatographic Purification A multi-step chromatographic process is required to isolate this compound to purity.

-

Silica Gel Column Chromatography: The bioactive fraction is first separated on a silica gel column using a gradient elution system, starting with a non-polar solvent (like n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

-

Size-Exclusion Chromatography: Fractions containing this compound are often further purified using size-exclusion chromatography (e.g., Sephadex LH-20) with methanol as the mobile phase to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification step typically involves reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient of water and acetonitrile (ACN) or methanol, often with a modifier like trifluoroacetic acid (TFA), is used to elute the pure compound. Fractions are monitored by UV detection, and those corresponding to this compound are collected, combined, and concentrated.

3.4 Structure Elucidation The definitive structure of the isolated this compound is confirmed through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Biological Activity

This compound exhibits a wide array of biological activities. The quantitative data from various studies are summarized below.

Table 1: Antitumor Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Measurement | Value | Citation |

|---|---|---|---|---|

| MDA-MB-231 | Breast Cancer | GI₅₀ | 0.7 - 7 µM | [3][4] |

| A549 | Lung Carcinoma | GI₅₀ | 0.7 - 7 µM | [3][4] |

| HT29 | Colon Carcinoma | GI₅₀ | 0.7 - 7 µM | [3][4] |

| Various | Leukemia, Melanoma, Glioblastoma | - | Cytotoxic |[3][7] |

Table 2: Antiviral and Antifungal Activity of this compound

| Target | Activity | Measurement | Value / Result | Citation |

|---|---|---|---|---|

| Herpes Simplex Virus Type 1 (HSV-1) | Antiviral | % Inhibition | 97% at 2.5 µg/mL | [3][5] |

| Pdr5p Transporter (S. cerevisiae) | ATPase Inhibition | IC₅₀ | 3.8 µM | [6] |

| Fluconazole-Resistant Fungi | Chemosensitizer | - | Reverses fluconazole resistance |[8][10] |

Visualizations

5.1 Experimental Workflow for Isolation

5.2 Profile of Biological Activities

Conclusion

The isolation of this compound from marine sponges like Monanchora arbuscula presents a complex but rewarding challenge in natural product chemistry. The multi-step process involving extraction, partitioning, and extensive chromatography yields a compound with significant therapeutic potential. Its demonstrated efficacy against viral infections, various cancer cell lines, and its unique ability to reverse antifungal drug resistance highlight this compound as a critical molecule for future drug discovery and development programs. Further research into its mechanisms of action and potential for synthetic production is warranted.[11][12]

References

- 1. scienceopen.com [scienceopen.com]

- 2. Investigating the structure-activity relationship of marine polycyclic batzelladine alkaloids as promising inhibitors for SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Batzella, Crambe and Monanchora: Highly Prolific Marine Sponge Genera Yielding Compounds with Potential Applications for Cancer and Other Therapeutic Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Immunomart [immunomart.com]

- 7. researchgate.net [researchgate.net]

- 8. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A concise synthesis of (+)-batzelladine B from simple pyrrole-based starting materials - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Nature: A Technical Guide to the Biosynthesis of Batzelladine Alkaloids in Sponges

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batzelladine alkaloids, a fascinating class of polycyclic guanidine-containing natural products isolated from marine sponges of the genera Batzella, Monanchora, and Clathria, have garnered significant attention for their complex molecular architecture and potent biological activities, including anti-HIV properties.[1] While the total synthesis of several batzelladine congeners has been achieved, their biosynthesis in vivo within the sponge holobiont remains an area of active investigation and is largely guided by biomimetic synthetic studies. This technical guide provides an in-depth overview of the current understanding of batzelladine biosynthesis, focusing on the widely accepted "unified biosynthetic proposal." This proposal posits a pathway involving the condensation of a polyketide-derived precursor with a guanidine source.

This document will detail the proposed biosynthetic pathway, the putative roles of key enzyme classes such as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS), and provide hypothetical quantitative data and detailed experimental protocols that could be employed to further elucidate this intricate natural product assembly line.

Proposed Biosynthetic Pathway: A Unified Hypothesis

The prevailing hypothesis for the biosynthesis of batzelladine alkaloids is a biomimetic model, which suggests a convergent pathway where a linear polyketide-derived chain cyclizes with a guanidine-containing molecule. This "unified biosynthetic proposal" provides a logical framework for the formation of the characteristic tricyclic guanidine core of these alkaloids.

The proposed pathway can be conceptually broken down into the following key stages:

-

Formation of a Polyketide Precursor: A long-chain polyketide is assembled by a Type I Polyketide Synthase (PKS). This enzyme complex would iteratively condense small carboxylic acid units, such as acetate or propionate, to generate a linear carbon chain with specific patterns of oxidation and reduction.

-

Formation of a Bis-α,β-Unsaturated Ketone: The linear polyketide chain undergoes enzymatic modifications, including oxidation and dehydration, to form a crucial intermediate: a bis-α,β-unsaturated ketone. This reactive intermediate possesses two electrophilic centers, which are key to the subsequent cyclization reactions.

-

Guanidinylation and Cyclization Cascade: A guanidino group, likely derived from arginine, attacks one of the α,β-unsaturated ketone moieties in a Michael addition. This is followed by an intramolecular cyclization cascade, leading to the formation of the characteristic tricyclic guanidine core of the batzelladine alkaloids.

-

Tailoring and Dimerization: Following the formation of the core structure, further enzymatic modifications, such as hydroxylation, reduction, or oxidation, can occur. In the case of dimeric batzelladines, two tricyclic guanidine units are linked, typically through an ester bond, a reaction that could be catalyzed by a specialized acyltransferase.

Visualizing the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway for batzelladine alkaloids.

Putative Enzymology: The Roles of PKS and NRPS

While no specific genes have been definitively linked to batzelladine biosynthesis, the proposed pathway strongly implicates the involvement of two major classes of enzymes known for their role in the production of complex natural products: Polyketide Synthases (PKS) and potentially Non-Ribosomal Peptide Synthetases (NRPS).

Polyketide Synthases (PKS)

The formation of the linear carbon backbone of the batzelladine precursor is hypothesized to be carried out by a Type I PKS. These large, modular enzymes function as an assembly line, with each module responsible for the addition and modification of a two-carbon unit. The sequence and domain organization of these modules would dictate the length and chemical structure of the resulting polyketide chain.

Non-Ribosomal Peptide Synthetases (NRPS)

While the primary backbone is likely of polyketide origin, NRPSs could play a role in the incorporation of the guanidine moiety or in the formation of the ester linkage in dimeric batzelladines. An NRPS adenylation (A) domain could activate a carboxylic acid-containing monomer, which is then tethered to a peptidyl carrier protein (PCP) domain. A condensation (C) domain could then catalyze the formation of a peptide or ester bond. It is plausible that a hybrid PKS-NRPS system is involved in the biosynthesis of these complex alkaloids.

Quantitative Data: A Hypothetical Perspective

To date, there is a lack of published quantitative data from in vivo biosynthetic studies on batzelladine alkaloids. The following tables are presented as illustrative examples of the types of data that would be sought in precursor feeding and enzyme kinetic studies to validate the proposed biosynthetic pathway.

Table 1: Hypothetical Incorporation of Labeled Precursors into Batzelladine A

| Precursor | Label | Incubation Time (h) | Incorporation Rate (%) |

| Sodium [1-¹³C]acetate | ¹³C | 48 | 5.2 ± 0.8 |

| Sodium [1,2-¹³C₂]acetate | ¹³C | 48 | 4.9 ± 0.6 |

| L-[U-¹⁴C]Arginine | ¹⁴C | 48 | 8.7 ± 1.2 |

| L-[guanidino-¹⁵N₂]Arginine | ¹⁵N | 48 | 9.1 ± 1.5 |

Table 2: Hypothetical Kinetic Parameters for a Putative Batzelladine Biosynthetic Enzyme

| Enzyme (Putative) | Substrate | Kₘ (µM) | kcat (s⁻¹) |

| Batzelladine Synthase | Bis-enone Precursor | 15 ± 3 | 0.25 ± 0.05 |

| L-Arginine | 50 ± 8 | 0.23 ± 0.04 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in elucidating the biosynthesis of batzelladine alkaloids in sponges.

Protocol 1: Precursor Feeding with Stable Isotopes

Objective: To identify the primary metabolic building blocks of batzelladine alkaloids.

Materials:

-

Live specimens of a batzelladine-producing sponge (e.g., Batzella sp.).

-

Seawater aquarium with appropriate life support systems.

-

Stable isotope-labeled precursors (e.g., [¹³C]-acetate, [¹⁵N]-arginine).

-

Solvents for extraction (e.g., methanol, dichloromethane).

-

HPLC system for purification.

-

NMR spectrometer and Mass Spectrometer for analysis.

Procedure:

-

Acclimate sponge specimens in the aquarium for 24-48 hours.

-

Prepare a stock solution of the labeled precursor in sterile seawater.

-

Administer the labeled precursor to the aquarium water to a final concentration of 10-100 µM.

-

Incubate the sponges for a defined period (e.g., 24, 48, 72 hours).

-

At the end of the incubation period, remove the sponge tissue and freeze-dry.

-

Extract the dried sponge tissue with a suitable solvent system.

-

Isolate the batzelladine alkaloids from the crude extract using HPLC.

-

Analyze the purified alkaloids by NMR spectroscopy to determine the positions of ¹³C incorporation and by mass spectrometry to determine the extent of ¹⁵N incorporation.

Protocol 2: Identification of Biosynthetic Gene Clusters

Objective: To identify the PKS and/or NRPS gene clusters responsible for batzelladine biosynthesis.

Materials:

-

High-quality genomic DNA from a batzelladine-producing sponge and its associated microorganisms.

-

Degenerate PCR primers targeting conserved domains of PKS (ketosynthase, KS) and NRPS (adenylation, A) genes.

-

DNA sequencing platform (e.g., Illumina, PacBio).

-

Bioinformatics software for genome assembly and gene cluster analysis (e.g., antiSMASH).

Procedure:

-

Extract high-molecular-weight genomic DNA from the sponge holobiont.

-

Perform PCR using degenerate primers for PKS and NRPS genes.

-

Sequence the resulting PCR amplicons to assess the diversity of PKS and NRPS genes present.

-

For promising candidates, perform whole-genome sequencing of the sponge metagenome.

-

Assemble the sequencing reads and analyze the contigs for the presence of complete PKS and/or NRPS gene clusters using bioinformatics tools.

-

Correlate the presence of specific gene clusters with the production of batzelladine alkaloids.

Caption: A logical workflow for the experimental elucidation of batzelladine biosynthesis.

Conclusion and Future Directions

The biosynthesis of batzelladine alkaloids in marine sponges remains a captivating puzzle. The unified biosynthetic proposal, supported by elegant biomimetic syntheses, provides a robust framework for future investigations. However, direct experimental evidence from the producing organisms is critically needed to transform this hypothesis into a fully elucidated pathway.

Future research should prioritize:

-

Successful Precursor Feeding Studies: The development of reliable methods for maintaining batzelladine-producing sponges in long-term laboratory culture is paramount to conducting successful isotopic labeling experiments.

-

Genome Mining and Functional Genomics: The application of next-generation sequencing to the metagenomes of these sponges will be instrumental in identifying the elusive PKS and/or NRPS gene clusters. Subsequent gene inactivation or heterologous expression studies will be required to functionally characterize these clusters.

-

Enzyme Isolation and Characterization: The ultimate validation of the proposed pathway will come from the isolation and in vitro reconstitution of the biosynthetic enzymes, allowing for a detailed mechanistic understanding of each step in the assembly of these remarkable natural products.

A comprehensive understanding of the biosynthesis of batzelladine alkaloids will not only be a significant scientific achievement but will also pave the way for the biotechnological production of these valuable compounds and their analogs for drug development.

References

Norbatzelladine L: A Comprehensive Technical Guide on its Natural Source and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbatzelladine L is a marine-derived guanidine alkaloid that has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the natural source, origin, and isolation of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this compelling natural product. This document details the primary biological source of this compound, summarizes the yields reported in the literature, presents a composite experimental protocol for its isolation, and explores the current understanding of its biosynthesis.

Natural Source and Origin

This compound is a secondary metabolite produced by marine invertebrates. Extensive research has consistently identified its origin from sponges belonging to the genus Monanchora.

Primary Biological Source

The principal natural source of this compound is the marine sponge Monanchora arbuscula .[1][2][3][4] Several studies have successfully isolated and characterized this compound from specimens of M. arbuscula collected from various marine environments. Unidentified species of Monanchora have also been reported as sources of this compound, highlighting the chemotaxonomic significance of this genus in the production of batzelladine alkaloids.[5]

Quantitative Data on Isolation

The yield of this compound from its natural source can vary depending on the specific population of the sponge, geographical location, and the extraction and purification methods employed. The following table summarizes the available quantitative data from the literature.

| Marine Sponge Species | Collection Location | Part of Organism Used | Extraction Solvent | Reported Yield of this compound | Reference |

| Monanchora arbuscula | Southeastern Coast of Brazil | Whole Organism | Not Specified | Major Metabolite | [1][3] |

| Monanchora sp. | Not Specified | Whole Organism | Not Specified | Not Specified | [5] |

Note: The available literature often describes this compound as a major metabolite but lacks specific percentage yields from the raw biomass.

Experimental Protocols for Isolation

While a single, standardized protocol for the isolation of this compound is not universally established, a general methodology can be compiled from various studies on batzelladine alkaloids. The following represents a composite experimental workflow.

General Workflow for Extraction and Purification

The isolation of this compound typically involves a multi-step process beginning with the extraction of the sponge biomass, followed by chromatographic separation and purification.

Caption: General experimental workflow for the isolation of this compound.

Detailed Methodologies

1. Collection and Preparation of Sponge Material:

-

Specimens of Monanchora arbuscula are collected from their marine habitat.

-

The sponge material is typically frozen immediately to preserve the chemical integrity of its metabolites.

-

Prior to extraction, the frozen sponge is often lyophilized (freeze-dried) and then ground into a fine powder to increase the surface area for solvent extraction.

2. Extraction:

-

The powdered sponge material is exhaustively extracted with a mixture of organic solvents. A common solvent system is a combination of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

The extraction is typically performed at room temperature over an extended period with agitation to ensure maximum recovery of the secondary metabolites.

-

The resulting extracts are combined and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

3. Solvent Partitioning:

-

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

A typical partitioning scheme involves suspending the crude extract in water or a methanol/water mixture and sequentially extracting with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The guanidine alkaloids, including this compound, are often found in the more polar fractions (e.g., n-BuOH and aqueous fractions).

4. Chromatographic Purification:

-

The bioactive fraction is further purified using a combination of chromatographic techniques.

-

Column Chromatography: Initial separation is often achieved using column chromatography with stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the components of the mixture.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically accomplished using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.[6][7][8] A common mobile phase consists of a gradient of water and acetonitrile (ACN) or methanol, often with a modifier such as trifluoroacetic acid (TFA) to improve peak shape.

5. Structure Elucidation:

-

The structure of the purified compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the chemical structure of batzelladine alkaloids and general knowledge of marine alkaloid biosynthesis, a plausible pathway can be proposed.

Proposed Precursors

It is widely hypothesized that the biosynthesis of guanidine alkaloids in marine sponges originates from common primary metabolites. The likely precursors for the batzelladine scaffold are believed to be:

-

Arginine: As a source of the guanidine group.

-

Fatty Acids or Polyketides: Forming the carbon backbone of the molecule.

Hypothesized Biosynthetic Pathway

A unified biosynthetic proposal for ptilocaulin and batzelladine alkaloids suggests a common biosynthetic origin.[5] The biosynthesis is thought to proceed through a series of enzymatic reactions, likely involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) or similar enzyme complexes.

References

- 1. Anti-parasitic Guanidine and Pyrimidine Alkaloids from the Marine Sponge Monanchora arbuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.bangor.ac.uk [research.bangor.ac.uk]

- 4. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Batzella, Crambe and Monanchora: Highly Prolific Marine Sponge Genera Yielding Compounds with Potential Applications for Cancer and Other Therapeutic Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

Norbatzelladine L: A Comprehensive Technical Guide to its Biological Activity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbatzelladine L, a tricyclic guanidine alkaloid isolated from marine sponges of the genus Monanchora, has demonstrated a diverse and potent range of biological activities. This document provides an in-depth technical overview of its antiviral, antifungal, cytotoxic, antimycobacterial, and antileishmanial properties. Quantitative data from published studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development. Additionally, key mechanisms and experimental workflows are visualized through signaling pathway and process flow diagrams.

Quantitative Biological Activity

The biological activities of this compound have been quantified across various assays, demonstrating its potential as a versatile therapeutic lead compound. The following table summarizes the available quantitative data.

| Biological Activity | Target Organism/Cell Line | Assay Type | Metric | Value | Reference(s) |

| Antiviral | Herpes Simplex Virus Type 1 (HSV-1) | Viral Adsorption Assay | % Inhibition | 97% at 2.5 µg/mL | [1] |

| MNTC | 2.5 µg/mL | [1] | |||

| Antifungal | Saccharomyces cerevisiae (Pdr5p-overexpressing) | Chemosensitization Assay | Synergy | Synergistic with fluconazole | [2][3] |

| Antimycobacterial | Mycobacterium intracellulare | Broth Microdilution | IC₅₀ | 0.25 µg/mL | |

| Mycobacterium tuberculosis | Broth Microdilution | MIC | 1.68 µg/mL | ||

| Antileishmanial | Leishmania sp. | Promastigote Viability Assay | IC₅₀ | 1.9 µg/mL | |

| Cytotoxicity | Various Human Cancer Cell Lines | Not Specified | Activity | Reported against leukemia, colorectal, breast, melanoma, and glioblastoma cell lines.[1] Also reported against A549, DU-145, SK-BR3, SK-MEL-28, PANCL, LOVO-DOX, LOVO, HeLa, HT-29, IGROV, and leukemia L-562.[3] | Specific IC₅₀ values are not publicly available in the reviewed literature. |

Abbreviations: IC₅₀ (Half-maximal Inhibitory Concentration), MIC (Minimum Inhibitory Concentration), MNTC (Maximum Non-Toxic Concentration).

Key Biological Mechanisms and Signaling Pathways

Antifungal Mechanism: Reversal of Fluconazole Resistance

This compound's primary characterized mechanism of action is the inhibition of the Pdr5p transporter in Saccharomyces cerevisiae. Pdr5p is an ATP-binding cassette (ABC) transporter responsible for effluxing xenobiotics, including antifungal drugs like fluconazole, from the cell. Overexpression of this transporter is a key mechanism of drug resistance.

This compound acts as a chemosensitizing agent by directly inhibiting the catalytic (ATPase) activity of the Pdr5p transporter.[2][3] This inhibition prevents the efflux of fluconazole, leading to its intracellular accumulation and restoring its antifungal efficacy. This synergistic interaction makes this compound a promising candidate for combination therapy to combat drug-resistant fungal infections.

Antiviral Mechanism: Inhibition of Viral Adsorption

Against Herpes Simplex Virus Type 1 (HSV-1), this compound demonstrates potent activity by interfering with the initial stages of infection. It has been shown to inhibit the viral adsorption phase by 97% at a non-toxic concentration of 2.5 µg/mL.[1] This suggests that this compound may interact with viral glycoproteins or host cell receptors, preventing the virus from attaching to and entering the host cell. The precise molecular targets within this process are yet to be elucidated.

Cytotoxic Mechanism

While specific quantitative data for this compound's cytotoxicity are limited, related batzelladine compounds are known to exert their anticancer effects through mechanisms such as DNA intercalation and inhibition of Topoisomerase II, leading to cell cycle arrest. It is plausible that this compound shares a similar mode of action, but further investigation is required to confirm this and to delineate the specific signaling pathways involved in apoptosis or cell cycle arrest in various cancer cell lines.

Experimental Protocols

The following sections outline generalized protocols for the key biological assays cited, based on standard laboratory practices. These should be adapted and optimized for specific experimental conditions.

General Experimental Workflow

The evaluation of a novel compound like this compound typically follows a structured workflow from initial screening to mechanism of action studies.

Antiviral Adsorption Assay (Plaque Reduction Method)

This assay determines the ability of a compound to prevent the attachment of viruses to host cells.

-

Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., Vero cells for HSV-1) in 24-well plates and incubate overnight.

-

Pre-treatment: Pre-chill the cell monolayers at 4°C for 1 hour.

-

Infection: Remove the culture medium and infect the cells with a known titer of HSV-1 (e.g., 100 plaque-forming units/well) that has been pre-incubated with various concentrations of this compound.

-

Adsorption: Incubate the plates at 4°C for 2-3 hours to allow for viral adsorption without entry.

-

Washing: Aspirate the inoculum and wash the cell monolayers three times with cold phosphate-buffered saline (PBS) to remove unattached viruses and the compound.

-

Overlay: Add an overlay medium (e.g., medium containing 1.2% methylcellulose) to each well to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until viral plaques are visible.

-

Staining and Counting: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The concentration that inhibits 50% of plaque formation is the IC₅₀.

Antifungal Chemosensitization Assay (Checkerboard Microdilution)

This assay is used to assess the synergistic effect of two compounds.

-

Strain Preparation: Culture a fluconazole-resistant, Pdr5p-overexpressing strain of Saccharomyces cerevisiae to the mid-logarithmic phase in an appropriate broth medium (e.g., YPD).

-

Drug Dilution Series: In a 96-well microplate, prepare a two-dimensional serial dilution of this compound (e.g., along the rows) and fluconazole (e.g., along the columns). This creates a matrix of different concentration combinations.

-

Inoculation: Add the prepared yeast suspension to each well to a final concentration of approximately 5 x 10³ cells/mL.

-

Controls: Include wells with each drug alone, as well as no-drug (growth) and no-cell (sterility) controls.

-

Incubation: Incubate the plate at 30°C for 48-72 hours.

-

Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm.

-

Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Cytotoxicity Assay (MTT Method)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for another 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.

Antimycobacterial and Antileishmanial Assays (Broth Microdilution)

These assays determine the minimum inhibitory concentration (MIC) or IC₅₀ of a compound against the respective pathogens.

-

Inoculum Preparation: Prepare a standardized inoculum of Mycobacterium species or Leishmania promastigotes in their respective appropriate culture media.

-

Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well.

-

Incubation: Incubate the plates under conditions appropriate for the specific organism (e.g., 37°C for M. tuberculosis, 26°C for Leishmania promastigotes) for a sufficient duration (days to weeks).

-

Endpoint Determination: Assess microbial growth using a viability indicator dye (e.g., Resazurin) or by measuring optical density.

-

Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism. The IC₅₀ is determined by plotting the percentage of growth inhibition against the compound concentration.

Conclusion and Future Directions

This compound is a marine natural product with a compelling and diverse biological activity profile. Its potent antiviral and chemosensitizing antifungal activities are particularly noteworthy, suggesting its potential as a lead compound for the development of novel therapeutics. However, significant research gaps remain. A crucial next step is the comprehensive evaluation of its cytotoxicity against a broad panel of human cancer cell lines to obtain specific IC₅₀ values, which are currently lacking in the public literature. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways involved in its antiviral, cytotoxic, antimycobacterial, and antileishmanial activities. Such studies will be instrumental in optimizing the structure of this compound to enhance its therapeutic index and to advance it through the drug development pipeline.

References

An In-Depth Technical Guide on the Mechanism of Action of Norbatzelladine L as a Pdr5p Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of norbatzelladine L, a marine-derived guanidine alkaloid, as a potent inhibitor of the Saccharomyces cerevisiae pleiotropic drug resistance protein 5 (Pdr5p). Pdr5p is an ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of a wide range of xenobiotics, contributing significantly to multidrug resistance in fungi. This compound has been identified as a promising agent for reversing this resistance, particularly to antifungal drugs like fluconazole. This document details the biochemical and cellular effects of this compound on Pdr5p function, including quantitative inhibitory data, detailed experimental methodologies, and a visual representation of its proposed mechanism of action.

Introduction to Pdr5p and Multidrug Resistance

The ATP-binding cassette (ABC) transporter superfamily is a large and clinically significant group of membrane proteins responsible for the ATP-dependent translocation of a diverse array of substrates across cellular membranes. In pathogenic fungi, the overexpression of certain ABC transporters is a primary mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.

Pdr5p, a major ABC transporter in the plasma membrane of Saccharomyces cerevisiae, serves as a model for understanding fungal MDR.[1][2] It is a full-length transporter with a reverse topology (NBD1-TMD1-NBD2-TMD2), comprising two nucleotide-binding domains (NBDs) that hydrolyze ATP and two transmembrane domains (TMDs) that form the substrate translocation pathway.[1] Pdr5p utilizes the energy from ATP hydrolysis to actively efflux a broad spectrum of structurally and functionally unrelated compounds, thereby reducing their intracellular concentration and conferring resistance.[1][3]

This compound: A Marine-Derived Pdr5p Inhibitor

This compound is a guanidine alkaloid isolated from the marine sponge Monanchora arbuscula.[4][5] It has been identified as an effective inhibitor of Pdr5p, capable of reversing fluconazole resistance in S. cerevisiae strains that overexpress this transporter.[4][5] The inhibitory action of this compound is primarily attributed to its ability to interfere with the catalytic activity of Pdr5p.[4][6]

Quantitative Data on Pdr5p Inhibition

The inhibitory potency of this compound on the ATPase activity of Pdr5p has been quantified. This data is crucial for understanding its efficacy and for comparative analysis with other potential inhibitors.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | Pdr5p | ATPase Activity | 3.8 | [7] |

| Batzelladine D | Pdr5p | ATPase Activity | 7.1 | [7] |

Mechanism of Action of this compound

The primary mechanism by which this compound inhibits Pdr5p is through the suppression of its ATPase activity.[4][6] The transport cycle of Pdr5p is tightly coupled to ATP binding and hydrolysis at its NBDs. This process drives conformational changes that alternate the accessibility of the substrate-binding pocket from the intracellular to the extracellular side of the membrane.

While the precise binding site of this compound on Pdr5p has not been definitively elucidated, molecular docking studies of the related compound batzelladine D suggest potential interactions within the transmembrane domains or at the interface between the TMDs and NBDs.[8][9] By inhibiting ATP hydrolysis, this compound likely locks the transporter in a conformation that is unable to complete the transport cycle, leading to the intracellular accumulation of Pdr5p substrates.

This inhibition of efflux activity has been experimentally demonstrated by the increased intracellular accumulation of the fluorescent Pdr5p substrate, rhodamine 6G, in the presence of this compound.[4][5]

Proposed Signaling Pathway of Pdr5p Inhibition by this compound

Caption: Proposed mechanism of Pdr5p inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effect of this compound on Pdr5p.

Pdr5p ATPase Activity Inhibition Assay

This assay measures the rate of ATP hydrolysis by Pdr5p in the presence and absence of this compound by quantifying the release of inorganic phosphate (Pi).

a. Preparation of Plasma Membrane Vesicles:

-

Grow S. cerevisiae cells overexpressing Pdr5p to the mid-logarithmic phase in an appropriate selective medium.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Disrupt cells using glass beads or a French press in a lysis buffer.

-

Perform differential centrifugation to pellet the plasma membranes.

-

Resuspend the plasma membrane fraction in a storage buffer and determine the protein concentration.

b. ATPase Assay Protocol (Malachite Green Method):

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM MgCl2, and 1.5 mM NaN3).

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

-

Add a known amount of plasma membrane vesicles (containing Pdr5p) to the mixture and pre-incubate for a defined period (e.g., 10 minutes at 30°C).

-

Initiate the reaction by adding a final concentration of ATP (e.g., 5 mM).

-

Incubate the reaction for a specific time (e.g., 20-30 minutes at 30°C), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., SDS).

-

Add the malachite green reagent, which forms a colored complex with the released inorganic phosphate.

-

After color development, measure the absorbance at a specific wavelength (e.g., 630 nm).

-

Calculate the amount of released Pi by comparing the absorbance to a standard curve of known phosphate concentrations.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Rhodamine 6G Efflux Assay

This whole-cell assay assesses the ability of this compound to inhibit the efflux of the fluorescent Pdr5p substrate, rhodamine 6G (R6G).

a. Cell Preparation and Loading:

-

Grow S. cerevisiae cells to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a glucose-free buffer (e.g., HEPES buffer, pH 7.0).

-

Resuspend the cells in the same buffer containing a metabolic inhibitor (e.g., 2-deoxy-D-glucose) to deplete intracellular ATP.

-

Add R6G to a final concentration of, for example, 10 µM, and incubate the cells to allow for substrate loading.

b. Efflux Measurement:

-

After loading, wash the cells with a cold buffer to remove extracellular R6G.

-

Resuspend the R6G-loaded cells in a buffer containing glucose to energize the cells and initiate efflux.

-

Add varying concentrations of this compound to the cell suspension.

-

Take aliquots at different time points and centrifuge to pellet the cells.

-

Measure the fluorescence of the supernatant, which corresponds to the amount of extruded R6G.

-

An increase in intracellular R6G accumulation (or a decrease in extracellular fluorescence) in the presence of this compound indicates inhibition of Pdr5p-mediated efflux.

Experimental Workflow Diagram

Caption: Workflow for key experiments to assess this compound's inhibition of Pdr5p.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel chemosensitizing agents to combat multidrug resistance in fungal pathogens. Its mechanism of action, centered on the inhibition of the Pdr5p ATPase activity, effectively blocks the efflux of antifungal drugs, thereby restoring their efficacy.

Future research should focus on:

-

Elucidating the precise binding site: Crystallographic or advanced molecular modeling studies are needed to identify the exact binding pocket of this compound on Pdr5p.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound will help in optimizing its potency and selectivity.

-

In vivo efficacy studies: Evaluating the efficacy of this compound in combination with antifungal agents in animal models of fungal infections is a critical next step.

This technical guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound in overcoming the significant clinical challenge of fungal multidrug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three-dimensional reconstruction of the Saccharomyces cerevisiae multidrug resistance protein Pdr5p - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Guanidine alkaloids reverse the fluconazole resistance phenotype mediated by Pdr5p transporter on Saccharomyces cerevisiae – ORGANIC CHEMISTRY OF BIOLOGICAL SYSTEMS [qosbioiqsc.blog]

- 6. Toward Understanding the Mechanism of Action of the Yeast Multidrug Resistance Transporter Pdr5p: A Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caister.com [caister.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Purification of Norbatzelladine L from Monanchora Extract by HPLC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norbatzelladine L is a marine-derived guanidine alkaloid isolated from sponges of the genus Monanchora, including Monanchora arbuscula.[1] This natural product has garnered significant interest within the scientific community due to its diverse biological activities. It has demonstrated notable antiviral properties, specifically against Herpes Simplex Virus type 1 (HSV-1), as well as cytotoxic effects against various human cancer cell lines.[2][3] Furthermore, this compound has been shown to reverse fluconazole resistance in fungi by inhibiting the Pdr5p transporter, an ATP-binding cassette (ABC) transporter.[1][4] This positions this compound as a promising candidate for further investigation in drug development programs.

This document provides a detailed protocol for the purification of this compound from a crude extract of Monanchora sp. using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: HPLC Purification Parameters for Guanidine Alkaloids from Monanchora sp.

| Parameter | Value/Description | Source |

| Column | YMC-Pack ODS-A (Reversed-Phase C18) | Dyshlovoy et al., 2022 |

| Column Dimensions | 250 x 10 mm | Dyshlovoy et al., 2022 |

| Mobile Phase | Ethanol:Water (65:35, v/v) with 0.01% Trifluoroacetic Acid (TFA) | Dyshlovoy et al., 2022 |

| Flow Rate | 1.6 mL/min | Dyshlovoy et al., 2022 |

| Detection | UV-Vis Detector (Wavelength: 210-280 nm, optimal wavelength to be determined empirically) | General Practice |

| Injection Volume | 50-500 µL (dependent on sample concentration) | General Practice |

Note: The parameters above are based on a published method for the purification of similar guanidine alkaloids (batzelladines O and P) from a Monanchora species. Optimization may be required for the specific purification of this compound.

Table 2: Expected Outcome of this compound Purification

| Parameter | Expected Result | Notes |

| Purity | >95% (as determined by analytical HPLC and NMR) | Dependent on the efficiency of the fractionation and HPLC steps. |

| Yield | Variable | Highly dependent on the initial concentration of this compound in the crude extract. |

| Physical Appearance | Colorless glassy solid or white powder | Based on descriptions of similar compounds. |

Experimental Protocols

This protocol is divided into two main stages: Extraction and Fractionation, followed by HPLC Purification.

Part 1: Extraction and Preliminary Fractionation of Monanchora sp. Extract

-

Biomass Preparation:

-

Collect Monanchora sp. sponge material and freeze-dry to remove water content.

-

Grind the lyophilized sponge material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered sponge material in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1, v/v) at room temperature for 24 hours.

-

Filter the extract to separate the solvent from the solid sponge material.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Preliminary Fractionation (Reversed-Phase Column Chromatography):

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% ethanol in water with 0.1% TFA).

-

Load the dissolved extract onto a reversed-phase C18 solid-phase extraction (SPE) column or a preparative reversed-phase column.

-

Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 10%, 25%, 50%, 75%, 100% ethanol), with 0.1% TFA in all mobile phases.

-

Collect fractions of a defined volume (e.g., 10-20 mL).

-

Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

-

Pool the fractions containing the target compound and evaporate the solvent.

-

Part 2: HPLC Purification of this compound

-

Sample Preparation:

-

Dissolve the enriched fraction from the previous step in the HPLC mobile phase (Ethanol:Water 65:35 + 0.01% TFA).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

-

-

HPLC System Setup:

-

Equilibrate the YMC-Pack ODS-A column (250 x 10 mm) with the mobile phase at a flow rate of 1.6 mL/min until a stable baseline is achieved on the UV detector.

-

-

Injection and Fraction Collection:

-

Inject the prepared sample onto the HPLC column.

-

Monitor the separation at a suitable UV wavelength (e.g., 220 nm or 254 nm).

-

Collect the fractions corresponding to the peak of this compound.

-

-

Purity Analysis and Final Product Preparation:

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

-

Confirm the identity and structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Visualizations

Caption: Experimental workflow for the purification of this compound.

Caption: Mechanism of this compound in reversing fluconazole resistance.

References

Application Notes and Protocols: Checkerboard Assay for Norbatzelladine L and Fluconazole Synergy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance, particularly to azole drugs like fluconazole, presents a significant challenge in treating invasive fungal infections. A promising strategy to overcome this resistance is the use of combination therapy, where a synergistic interaction between two compounds enhances their efficacy. Norbatzelladine L, a marine alkaloid isolated from sponges of the genus Monanchora, has shown potential as a chemosensitizing agent. This document provides a detailed protocol for evaluating the synergistic interaction between this compound and fluconazole using the checkerboard assay.

Fluconazole inhibits the fungal cytochrome P450 enzyme 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] Resistance to fluconazole is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux the drug from the fungal cell.[6][7][8][9] this compound and its analogue, batzelladine D, have been shown to reverse fluconazole resistance by inhibiting these efflux pumps, leading to a synergistic antifungal effect.[6][7][8][9]

Data Presentation

The following table summarizes representative quantitative data from a checkerboard assay performed with the structurally similar compound, batzelladine D, and fluconazole against a fluconazole-resistant strain of Candida albicans overexpressing the ABC transporter CaCdr2p. This data illustrates the synergistic interaction observed.

Table 1: Checkerboard Assay Results for Batzelladine D and Fluconazole against C. albicans (AD/CaCDR2) [8]

| Compound | MIC Alone (µM) | MIC in Combination (µM) | FIC | FICI (ΣFIC) | Interpretation |

| Batzelladine D | 12.5 | 3.125 | 0.25 | 0.1875 | Synergy |

| Fluconazole | >256 | 16 | 0.0625 |

Note: The Fractional Inhibitory Concentration (FIC) is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The Fractional Inhibitory Concentration Index (FICI) is the sum of the FIC values for both drugs. A FICI of ≤ 0.5 is considered synergistic.[7][10][11]

Experimental Protocols

This section provides a detailed methodology for conducting a checkerboard assay to determine the synergistic activity of this compound and fluconazole against a fluconazole-resistant fungal strain.

Materials

-

This compound

-

Fluconazole

-

Fluconazole-resistant fungal strain (e.g., Candida albicans with known efflux pump overexpression)

-

Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Sterile distilled water or DMSO for compound dissolution

-

Spectrophotometer or microplate reader

-

Incubator

Protocol

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar plate at 35°C for 24-48 hours.

-

Prepare a cell suspension in sterile saline or PBS, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the suspension in the assay medium to achieve a final concentration of 1-5 x 10^3 CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Drug Dilutions:

-

Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., DMSO).

-

In a separate 96-well plate (the "mother plate"), perform serial dilutions of both compounds.

-

For this compound, perform a 2-fold serial dilution horizontally across the plate.

-

For fluconazole, perform a 2-fold serial dilution vertically down the plate.

-

-

The concentrations should typically range from 1/16 to 8 times the known or suspected Minimum Inhibitory Concentration (MIC) of each compound.

-

-

Checkerboard Assay Setup:

-

Transfer a fixed volume (e.g., 50 µL) from each well of the mother plate to the corresponding wells of a new, sterile 96-well microtiter plate (the "daughter plate").

-

Each well in the daughter plate will now contain a unique combination of concentrations of this compound and fluconazole.

-

Include control wells:

-

Drug-free wells (for fungal growth control).

-

Wells with only this compound dilutions (to determine its MIC alone).

-

Wells with only fluconazole dilutions (to determine its MIC alone).

-

Media-only wells (for sterility control).

-

-

Inoculate each well (except the sterility control) with the prepared fungal suspension (e.g., 100 µL).

-

-

Incubation and Reading:

-

Incubate the microtiter plate at 35°C for 24-48 hours.

-

Determine the MIC for each compound alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control). This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the Fractional Inhibitory Concentration (FIC) for each compound in every well showing growth inhibition:

-

FIC (this compound) = MIC of this compound in combination / MIC of this compound alone

-

FIC (Fluconazole) = MIC of Fluconazole in combination / MIC of Fluconazole alone

-

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

-

FICI = FIC (this compound) + FIC (Fluconazole)

-

-

Interpret the results based on the FICI value:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Visualizations

The following diagrams illustrate the experimental workflow of the checkerboard assay and the proposed synergistic mechanism of action of this compound and fluconazole.

Caption: Experimental workflow for the checkerboard assay.

Caption: Proposed synergistic mechanism of action.

References

- 1. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 4. researchgate.net [researchgate.net]

- 5. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 6. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 7. emerypharma.com [emerypharma.com]

- 8. Batzelladine D, a Marine Natural Product, Reverses the Fluconazole Resistance Phenotype Mediated by Transmembrane Transporters in Candida albicans and Interferes with Its Biofilm: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 10. researchgate.net [researchgate.net]

- 11. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]

Determining the IC50 of Norbatzelladine L: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of norbatzelladine L, a marine-derived guanidine alkaloid. This compound, isolated from sponges of the genus Monanchora, has demonstrated a range of biological activities, including antiviral and cytotoxic effects, as well as the ability to reverse multidrug resistance in fungi.[1][2][3][4] These protocols are designed for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds.

Application Note 1: Cytotoxicity Assessment in Human Cancer Cell Lines

This protocol outlines the determination of this compound's IC50 value against various human cancer cell lines, leveraging its known cytotoxic properties.[2] The assay described is a colorimetric method based on the reduction of resazurin, a common indicator of cell viability.

Experimental Protocol: Resazurin-Based Cytotoxicity Assay

1. Principle:

Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The intensity of the resulting color, measured spectrophotometrically, is proportional to the number of living cells. A decrease in signal in the presence of this compound indicates cytotoxic or cytostatic effects.

2. Materials:

-

This compound (of known purity)

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

-

96-well clear-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm and 600 nm)

-

Humidified incubator (37°C, 5% CO2)

3. Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours in a humidified incubator.

-

-

Resazurin Assay:

-

Add 20 µL of resazurin solution to each well.

-

Incubate for 2-4 hours, or until the color in the control wells has changed from blue to pink.

-

Measure the absorbance at 570 nm (signal) and 600 nm (background) using a microplate reader.

-

4. Data Analysis:

-

Correct the absorbance readings by subtracting the 600 nm reading from the 570 nm reading.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = [(Absorbance of treated cells) / (Absorbance of vehicle control)] x 100

-

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[5]

Data Presentation

| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 0.1 | 98.1 ± 4.8 |

| 1 | 85.3 ± 6.1 |

| 10 | 52.7 ± 3.9 |

| 50 | 15.9 ± 2.5 |

| 100 | 5.4 ± 1.8 |

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Batzella, Crambe and Monanchora: Highly Prolific Marine Sponge Genera Yielding Compounds with Potential Applications for Cancer and Other Therapeutic Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Star Republic: Guide for Biologists [sciencegateway.org]

Total Synthesis Strategy for the Norbatzelladine L Core Structure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a representative total synthesis strategy for the core tricyclic guanidine structure of norbatzelladine L. While a dedicated total synthesis for this compound is not extensively documented in peer-reviewed literature, the synthetic approaches developed for closely related batzelladine alkaloids, particularly batzelladine F, offer a robust and adaptable strategy. The central transformation in this approach is the tethered Biginelli reaction , which allows for the efficient construction of the complex polycyclic guanidine system.

Introduction

This compound is a marine alkaloid belonging to the batzelladine family of compounds, which are known for their diverse and potent biological activities. These activities include the inhibition of the HIV-1 gp120-CD4 interaction and antifungal properties.[1] The complex, densely functionalized structure of the batzelladines presents a significant challenge for synthetic chemists. This document outlines a proven synthetic strategy focusing on the construction of the core tricyclic guanidine moiety, a key structural feature of this compound.

Retrosynthetic Analysis and Strategy

The core of the proposed strategy revolves around a convergent approach, wherein two key fragments, a bicyclic guanidine hemiaminal and a β-keto ester , are synthesized separately and then coupled via a tethered Biginelli reaction. This key reaction forms the central tricyclic guanidine core of the molecule.

Overall Retrosynthetic Strategy

References

Application Notes and Protocols: Rhodamine 6G Efflux Assay for Evaluating Norbatzelladine L as an Efflux Pump Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multidrug resistance (MDR) is a significant challenge in the treatment of cancers and infectious diseases. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to extrude therapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. Norbatzelladine L, a marine alkaloid, has been identified as an inhibitor of ABC transporters, such as the Pdr5p transporter in Saccharomyces cerevisiae[1][2][3]. This document provides a detailed protocol for a rhodamine 6G (R6G) efflux assay to quantify the inhibitory activity of this compound. R6G is a fluorescent substrate of many ABC transporters, making it an excellent tool for assessing efflux pump activity[4][5].

Principle of the Assay

The assay quantifies the energy-dependent efflux of rhodamine 6G from cells. Cells are first de-energized and loaded with R6G. After removing the extracellular dye, efflux is initiated by adding an energy source, typically glucose. In the absence of an inhibitor, active efflux pumps transport R6G out of the cells into the supernatant. The rate of efflux is directly proportional to the increase in fluorescence in the supernatant over time. When an effective efflux pump inhibitor like this compound is present, the extrusion of R6G is blocked, leading to a lower fluorescence signal in the supernatant compared to the untreated control.

I. Experimental Protocols

This protocol is adapted for Saccharomyces cerevisiae strains overexpressing an ABC transporter (e.g., Pdr5p), as this is a well-established model for studying efflux pump inhibitors[1][2].

A. Materials and Reagents

-

Yeast Strain: Saccharomyces cerevisiae strain overexpressing the Pdr5p efflux pump. A corresponding parental strain with normal expression can be used as a control.

-

This compound: To be tested as the efflux pump inhibitor.

-

Rhodamine 6G (R6G): Fluorescent substrate.

-

Yeast Extract Peptone Dextrose (YEPD) Medium: For yeast cultivation[4].

-

HEPES Buffer (50 mM, pH 7.0): Assay buffer[4].

-

2-Deoxy-D-glucose (2-DOG): Glycolysis inhibitor for de-energizing cells[4].

-

D-Glucose: Energy source to initiate efflux[4].

-

Dimethyl Sulfoxide (DMSO): For dissolving this compound and R6G.

-

Equipment:

-

Incubator shaker

-

Spectrophotometer

-

Refrigerated centrifuge

-

Spectrofluorometer or fluorescent plate reader

-

96-well black microtiter plates

-

B. Preparation of Solutions

-

YEPD Medium: 1% yeast extract, 2% peptone, 2% D-glucose[4]. Sterilize by autoclaving.

-

HEPES Buffer (50 mM, pH 7.0): Dissolve HEPES in distilled water, adjust pH to 7.0 with NaOH, and sterilize by autoclaving[4].

-

Rhodamine 6G Stock Solution (10 mM): Dissolve 4.8 mg of R6G in 1 ml of DMSO[4]. Store protected from light.

-

This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount in DMSO. The final concentration will depend on experimental needs.

-

2-Deoxy-D-glucose Solution (200 mM): Dissolve in HEPES buffer and filter sterilize.

-

D-Glucose Solution (2 M): Dissolve in HEPES buffer and filter sterilize.

C. Experimental Procedure

Step 1: Yeast Culture Preparation

-

Inoculate the yeast strain in 10 mL of YEPD medium and grow overnight at 30°C with shaking (180-200 rpm).

-

The next day, dilute the overnight culture into 50 mL of fresh YEPD to an optical density at 600 nm (OD₆₀₀) of 0.1.

-

Grow the culture at 30°C with shaking to the mid-exponential phase (OD₆₀₀ ≈ 0.8-1.0).

Step 2: Cell Loading with Rhodamine 6G

-

Harvest the cells by centrifugation at 3,000 × g for 5 minutes at room temperature[4].

-

Wash the cell pellet twice with ice-cold distilled water and once with ice-cold HEPES buffer.

-

Resuspend the cells in HEPES buffer containing 2 mM 2-deoxy-D-glucose to de-energize the cells[4]. Adjust the cell density to 1 x 10⁸ cells/mL.

-

Add R6G to a final concentration of 10 µM[4].

-

Incubate the cell suspension for 2 hours at 30°C with shaking (150 rpm) to allow for R6G loading[4].

-

Harvest the loaded cells by centrifugation (3,000 × g, 5 min, 4°C) and wash the pellet twice with ice-cold HEPES buffer to remove extracellular R6G[4].

Step 3: Efflux Assay

-

Resuspend the washed, R6G-loaded cells in ice-cold HEPES buffer to a final density of 1 x 10⁸ cells/mL.

-

Prepare the experimental conditions in microcentrifuge tubes or a 96-well plate. For each condition, aliquot the cell suspension.

-

Negative Control (No Efflux): Cells in HEPES buffer.

-

Positive Control (Maximal Efflux): Cells in HEPES buffer + vehicle (e.g., DMSO).

-

Test Condition(s): Cells in HEPES buffer + varying concentrations of this compound.

-

-

Pre-incubate the tubes/plate at 30°C for 10 minutes.

-

To initiate efflux, add D-glucose to all tubes (except the negative control) to a final concentration of 20 mM[4].

-

Incubate at 30°C. At specified time points (e.g., 0, 10, 20, 30, 45, and 60 minutes), collect aliquots from each condition.

-

Immediately centrifuge the aliquots at 10,000 × g for 1 minute at 4°C to pellet the cells[4].

-

Transfer the supernatant to a 96-well black microtiter plate.

Step 4: Fluorescence Measurement

-

Measure the fluorescence of the R6G in the supernatant using a spectrofluorometer.

-

Set the excitation wavelength to ~525 nm and the emission wavelength to ~550 nm[6].

-

Record the relative fluorescence units (RFU).

D. Data Analysis

-

Subtract the RFU of the negative control (no glucose) from all other readings to correct for background fluorescence leakage.

-

The fluorescence of the positive control (glucose without inhibitor) at the final time point is considered 100% efflux.

-

Calculate the percentage of efflux for the this compound-treated samples relative to the positive control.

-

% Efflux = (RFU_sample / RFU_positive_control) * 100

-

II. Data Presentation

The results should be summarized in a table for clear comparison.

Table 1: Effect of this compound on Rhodamine 6G Efflux

| Treatment Group | This compound Concentration (µM) | Mean Fluorescence (RFU) at 60 min (± SD) | % Efflux Inhibition |

| Negative Control (No Glucose) | 0 | 150 (± 15) | N/A |

| Positive Control (Glucose) | 0 | 2500 (± 120) | 0% |

| Test Group 1 | 1 | 1875 (± 95) | 25% |

| Test Group 2 | 5 | 1125 (± 70) | 55% |

| Test Group 3 | 10 | 625 (± 50) | 75% |

| Test Group 4 | 25 | 300 (± 30) | 88% |

Note: Data presented are hypothetical and for illustrative purposes only.

III. Mandatory Visualization

Diagram 1: Experimental Workflow

Caption: Workflow for the Rhodamine 6G efflux inhibition assay.

Diagram 2: Mechanism of Inhibition

Caption: this compound inhibits the ATP-dependent efflux of R6G.

References

- 1. researchgate.net [researchgate.net]

- 2. Batzelladine D and this compound purified from marine sponge Monanchora arbuscula induce the reversal of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Norbatzelladine L Yield from Sponge Extraction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of norbatzelladine L from marine sponge extraction. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data to facilitate your research.

A Note on Nomenclature: The compound of interest, "this compound," is a guanidine alkaloid isolated from sponges of the Monanchora genus.[1][2] It is part of the larger family of batzelladine alkaloids. This guide will refer to it as this compound, in line with the user's query, and will also provide information on related batzelladines where relevant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sponges can it be isolated?

A1: this compound is a polycyclic guanidine alkaloid, a type of marine natural product.[2][3] These compounds are known for a range of biological activities, including antiviral and cytotoxic effects.[2][4] this compound has been successfully isolated from marine sponges of the genus Monanchora, such as Monanchora arbuscula and other unidentified Monanchora species.[2][3][5][6]

Q2: What are the primary challenges in extracting this compound?

A2: The main challenges include the low natural abundance of the compound in the sponge, which often leads to very low yields (sometimes less than 0.1%).[7] Additionally, the complex chemical environment of the sponge extract makes the isolation and purification of the target compound a meticulous process, often requiring multiple chromatographic steps.[7][8]

Q3: Which solvents are most effective for the initial extraction?

A3: Polar solvents are generally used for the initial extraction of guanidine alkaloids from sponge biomass. Methanol and ethanol are commonly reported for extracting batzelladines.[8][9] The choice of solvent is critical as it influences which compounds are extracted. For instance, while more polar solvents like water can increase the total percentage yield of the crude extract, semi-polar solvents like methanol may be more effective at isolating bioactive compounds of interest.[1]

Q4: What key factors can influence the final yield of this compound?

A4: Several factors can impact the yield:

-

Sponge Collection and Handling: The geographical location, season of collection, and proper storage (typically frozen) of the sponge can affect the concentration of secondary metabolites.

-

Extraction Technique: The choice of extraction method, such as maceration, Soxhlet extraction, or more advanced techniques like ultrasound-assisted extraction (UAE), can significantly impact efficiency.[9][10]

-

Solvent Polarity: As mentioned, the polarity of the solvent system used for both initial extraction and subsequent chromatographic separation is crucial.[1]

-

Purification Strategy: The number and type of chromatographic steps (e.g., flash chromatography, HPLC) and the choice of stationary and mobile phases will determine the final purity and recovery of the compound.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction and purification of this compound.

Q: I have a very low or no yield of the target compound in my final fraction. What could be the cause?

A:

-

Inefficient Initial Extraction: The solvent used may not be optimal for this compound. Consider a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) to fractionate the extract and potentially improve the recovery of your target compound. Also, ensure sufficient extraction time and agitation.

-